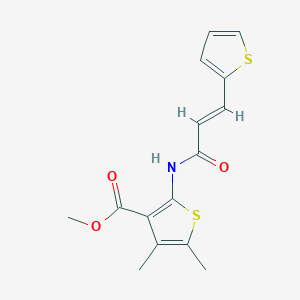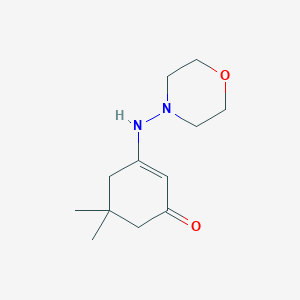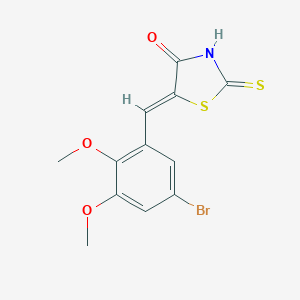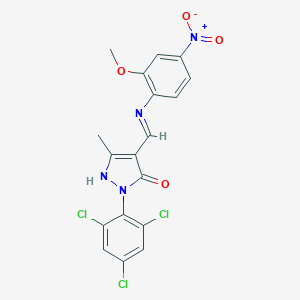![molecular formula C15H25NO B440894 N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide CAS No. 438616-17-2](/img/structure/B440894.png)
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide, also known as CYCLOHEX-2-ENYL-ETHYL-HEXAHYDRO-2H-AZEPIN-2-ONE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to interact with the endocannabinoid system, which plays a key role in regulating pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been found to have anti-inflammatory and analgesic effects, suggesting its potential use as a painkiller. It has also been shown to have anticonvulsant effects, indicating its potential use in the treatment of epilepsy. In addition, the compound has been found to have antioxidant and neuroprotective effects, suggesting its potential use in the prevention and treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it suitable for use in various applications. Another advantage is its relatively low toxicity, which makes it safe for use in preclinical studies. However, one of the limitations is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the compound is relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide. One direction is to further investigate its potential use as a painkiller and anti-inflammatory agent. Another direction is to explore its potential use in the treatment of epilepsy and other neurological disorders. In addition, the compound could be further studied for its potential use as a pesticide and as a modifier of polymers and other materials. Finally, more research is needed to fully understand the mechanism of action of the compound and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide involves the reaction of cyclohexene, ethylamine, and hexahydro-2H-azepin-2-one in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then converted to the final product. The synthesis method has been optimized to yield high purity and yield of the product.
Applications De Recherche Scientifique
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, the compound has been investigated for its anti-inflammatory and analgesic properties. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been explored for its ability to modify the properties of polymers and other materials.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c17-15(14-9-5-2-6-10-14)16-12-11-13-7-3-1-4-8-13/h7,14H,1-6,8-12H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUVUIMVGIRQHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4,5-dimethyl-2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B440836.png)

![7-bromo-3-{3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B440838.png)
![6-(4-butoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440847.png)
![4-[({2-[4-(cyclopentylacetyl)-1-piperazinyl]ethyl}amino)methylene]-2-{4-nitrophenyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440857.png)
![(3Z)-3-{(2Z)-2-[(4-bromophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one](/img/structure/B440859.png)

![2-(4-fluorophenyl)-4-{[5-({[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-hydroxyanilino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B440874.png)
![6-(2-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B440880.png)
![N-[N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-fluorobenzamide](/img/structure/B440881.png)
![Ethyl 4-ethyl-5-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B440892.png)
